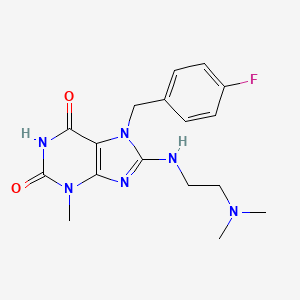
8-((2-(dimethylamino)ethyl)amino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-((2-(dimethylamino)ethyl)amino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H21FN6O2 and its molecular weight is 360.393. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 8-((2-(dimethylamino)ethyl)amino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and antiviral applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be classified as a purine analog with specific substitutions that enhance its biological activity. The presence of a dimethylamino group and a fluorobenzyl moiety is significant for its interaction with biological targets.
Research indicates that compounds similar to This compound can inhibit various cellular pathways:
- Cell Cycle Inhibition : The compound has been shown to block tumor cell cycle progression, leading to apoptotic cell death. This mechanism is crucial for its anticancer properties .
- Antiviral Activity : In studies involving respiratory syncytial virus (RSV), related compounds demonstrated significant antiviral activity with EC50 values indicating effective inhibition at low concentrations .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of the compound and its analogs:
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated that the compound exhibited potent cytotoxicity against breast cancer cells, significantly reducing cell viability compared to controls. The study highlighted the importance of the dimethylamino and fluorobenzyl substitutions in enhancing cytotoxic effects.
Case Study 2: Antiviral Properties
In another investigation focused on RSV, the compound was tested for its ability to reduce viral load in infected cells. The results demonstrated a clear dose-dependent response, with significant reductions in viral titers at concentrations as low as 2.1 µM. This suggests a promising avenue for further development as an antiviral agent.
Research Findings
Recent research has explored various modifications of purine derivatives to improve solubility and bioavailability while maintaining or enhancing biological activity. For instance:
- Molecular Docking Studies : These studies have provided insights into how the compound interacts with target proteins involved in cancer progression and viral replication . Such interactions are crucial for understanding the compound's therapeutic potential.
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific structural features are critical for maximizing efficacy against both cancer and viral targets. The presence of certain substituents can significantly alter the pharmacokinetic properties of the compound.
Propiedades
IUPAC Name |
8-[2-(dimethylamino)ethylamino]-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN6O2/c1-22(2)9-8-19-16-20-14-13(15(25)21-17(26)23(14)3)24(16)10-11-4-6-12(18)7-5-11/h4-7H,8-10H2,1-3H3,(H,19,20)(H,21,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMKQIPDVATTGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCN(C)C)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














